Cycloheptyl formate
Description
Contextualization within Formate (B1220265) Ester Chemistry and Cycloalkyl Systems
Formate esters are the simplest class of carboxylic esters, derived from formic acid. researchgate.netnih.gov They are notable as valuable compounds, often serving as flavoring agents, fragrances, and important intermediates in organic synthesis. researchgate.net The synthesis of formate esters is typically achieved through the direct esterification of an alcohol with formic acid, a reaction where the primary byproduct is water. researchgate.netmdpi.com This method is often preferred over transesterification to avoid other byproducts. researchgate.net
Concurrently, cycloalkanes—saturated hydrocarbons featuring a ring of carbon atoms—form a foundational category of organic structures. wikipedia.orgmsu.edu Their properties are generally similar to their open-chain counterparts, though ring strain and conformational factors in smaller and medium-sized rings can introduce distinct reactivity. wikipedia.orglibretexts.org Cycloalkyl systems, particularly those with five- and six-membered rings like cyclopentane (B165970) and cyclohexane (B81311), are exceptionally stable and common in natural and synthetic compounds. lumenlearning.com Cycloheptane (B1346806), the parent cycloalkane of cycloheptyl formate, belongs to the "common" ring size category, along with cyclopentane and cyclohexane. wikipedia.org The study of esters derived from these cyclic alcohols, such as this compound, allows for the investigation of how the ring's structural dynamics influence the chemical and physical properties of the ester functional group.
Theoretical Significance of this compound in Ester Science
The theoretical importance of this compound lies in the structural implications of its seven-membered ring. Unlike the well-studied and relatively rigid chair conformation of cyclohexane, cycloheptane and its derivatives are conformationally more complex and flexible. This increased flexibility influences the steric environment around the ester linkage, which can affect reaction kinetics, transition state energies, and the stability of reaction intermediates.
The study of cycloalkyl systems involves understanding how ring size impacts stability and reactivity. wikipedia.org For instance, the rotational spectrum of the related compound, cyclohexyl formate, has been analyzed to understand its conformational preferences, revealing a tunneling motion between two equivalent gauche forms. x-mol.com Similar detailed conformational analysis for this compound is less common, representing an area ripe for theoretical and experimental exploration. The larger, more flexible cycloheptyl ring is expected to have a different impact on the ester group's reactivity and spectroscopic properties compared to the more constrained cyclohexyl system.
Overview of Contemporary Research Methodologies Applicable to this compound
The characterization and study of this compound employ a range of modern research methodologies common in organic chemistry.
Synthesis: The primary method for preparing this compound is the esterification of cycloheptanol (B1583049) with formic acid or its derivatives. vulcanchem.com This can be achieved through various established protocols, including direct reaction, sometimes with a catalyst, followed by purification. vulcanchem.comgoogle.com Processes have been developed for related compounds like cyclooctyl formate that involve reacting the corresponding cycloalkene with formic acid, followed by separation and purification steps. google.com
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For this compound, ¹H NMR would show a characteristic signal for the formate proton around 8.0-8.1 ppm. vulcanchem.com The signals for the protons on the cycloheptyl ring would appear in the aliphatic region. In ¹³C NMR, the carbonyl carbon of the ester group is expected to have a chemical shift in the range of 160-165 ppm. vulcanchem.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band corresponding to the C=O stretch of the ester is a primary diagnostic peak, typically appearing in the 1720-1740 cm⁻¹ region. libretexts.orgmasterorganicchemistry.com For formates specifically, this peak is often observed between 1730-1715 cm⁻¹. libretexts.org
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. For cycloalkanes, the molecular ion peak is often prominent due to the stability of the ring structure. jove.com Fragmentation of the cycloheptyl ring would likely involve characteristic losses, such as the loss of an ethylene (B1197577) molecule, similar to what is observed for cyclohexane. jove.com
These techniques, combined with computational modeling, can provide a comprehensive understanding of the molecule's structure, conformation, and electronic properties.
Identification of Current Knowledge Gaps and Future Research Imperatives for this compound
Despite its well-defined structure, there are significant knowledge gaps in the scientific literature concerning this compound, especially when compared to its lower homolog, cyclohexyl formate.
Conformational and Kinetic Studies: There is a lack of detailed conformational analysis for this compound. While the conformational landscape of cycloheptane is known to be complex, how this translates to the properties and reactivity of the formate ester has not been extensively studied. Future research could employ dynamic NMR and computational chemistry to map its conformational energy surface. Furthermore, detailed kinetic studies of its formation and hydrolysis, compared against other cycloalkyl formates, would provide valuable data on the influence of ring size on reactivity.
Applications and Material Properties: While formate esters, in general, have applications as fragrances and synthetic intermediates, specific applications for this compound have not been developed or reported. researchgate.net Research into its physical properties, such as its performance as a solvent or its potential as a precursor in polymer or materials science, is needed. Identifying potential uses could drive further fundamental research into this compound.
Comparative Reactivity: A systematic investigation into the comparative reactivity of a series of cycloalkyl formates (from cyclopropyl (B3062369) to cyclooctyl) would be a valuable contribution to physical organic chemistry, clarifying the roles of ring strain, transannular strain, and conformational effects in ester chemistry.
Future research should aim to fill these gaps, moving from basic characterization to a deeper understanding of the structure-property relationships governed by its seven-membered ring.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | nih.gov |
| Molecular Weight | 142.20 g/mol | nih.govchemeo.com |
| CAS Number | 75024-32-7 | nih.govchemeo.com |
| IUPAC Name | This compound | nih.gov |
| Normal Boiling Point | 477.34 K | chemeo.com |
| Normal Melting Point | 248.01 K | chemeo.com |
| LogP (Octanol/Water) | 1.882 | chemeo.com |
| Topological Polar Surface Area | 26.3 Ų | nih.gov |
Note: Some values are calculated based on computational models. chemeo.com
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Feature | Approximate Position | Source |
| ¹H NMR | Formate Proton (O=CH) | 8.0 - 8.1 ppm | vulcanchem.com |
| Cycloheptyl Protons | 1.4 - 1.8 ppm (complex multiplets) | Predicted | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 160 - 165 ppm | vulcanchem.com |
| Cycloheptyl Carbons | 25 - 80 ppm | Predicted | |
| IR Spectroscopy | C=O Stretch (Ester) | 1715 - 1730 cm⁻¹ (strong) | libretexts.org |
| C-H Stretch (Aliphatic) | 2850 - 2950 cm⁻¹ | General | |
| C-O Stretch | 1100 - 1200 cm⁻¹ | General |
Note: Predicted values are based on general spectroscopic principles and data from similar compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cycloheptyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-7-10-8-5-3-1-2-4-6-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPTVERBLKLHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292179 | |
| Record name | cycloheptyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75024-32-7 | |
| Record name | NSC80660 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cycloheptyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Reactions Involving Cycloheptyl Formate
Investigation of Formation Mechanisms
The formation of cycloheptyl formate (B1220265), an ester, is primarily achieved through the esterification of cycloheptanol (B1583049) with formic acid. This process can be catalyzed by acids or enzymes.
The esterification of an alcohol with a carboxylic acid is a reversible reaction. scribd.comlibretexts.org The kinetic and thermodynamic profiles of cycloheptyl formate formation are influenced by several factors, including temperature, catalyst, and the molar ratio of reactants.
Kinetic Studies: The rate of esterification is significantly enhanced by the presence of a catalyst. dergipark.org.tr Strong acids, such as sulfuric acid, or solid acid catalysts like Amberlyst-15, are commonly employed. scielo.brresearchgate.net The reaction rate generally increases with temperature. researchgate.net However, as esterification is an exothermic process, higher temperatures can adversely affect the equilibrium conversion. researchgate.net The molar ratio of cycloheptanol to formic acid also plays a crucial role; an excess of one reactant can drive the equilibrium towards the product side, increasing the conversion of the other reactant. researchgate.net
Kinetic models, often pseudo-homogeneous, are used to describe the reaction and determine rate constants. dergipark.org.tr For instance, the esterification of cyclohexene (B86901) with formic acid, a related reaction, has been modeled to understand the influence of reactant concentrations and temperature on the reaction rate. researchgate.netntnu.no
Thermodynamic Analysis: Thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of formation are crucial for understanding the feasibility and equilibrium position of the esterification reaction. dergipark.org.tr Group contribution methods can be utilized to estimate these thermodynamic parameters for formate esters. rsc.org The negative enthalpy change (ΔH) for esterification indicates that the reaction is exothermic. The equilibrium constant (K) is a key thermodynamic parameter that is dependent on temperature and is used to calculate the maximum achievable conversion. dergipark.org.tr
Table 1: Factors Influencing this compound Esterification Kinetics and Thermodynamics
| Parameter | Effect on Kinetics (Rate) | Effect on Thermodynamics (Equilibrium) | Citation |
| Temperature | Increases reaction rate | Shifts equilibrium towards reactants (exothermic reaction) | researchgate.net |
| Catalyst | Increases reaction rate by lowering activation energy | Does not affect equilibrium position | dergipark.org.tr |
| Reactant Molar Ratio | Excess of one reactant increases the rate of conversion of the other | Shifts equilibrium towards product formation | researchgate.net |
The mechanism of esterification, whether acid-catalyzed or base-catalyzed, proceeds through distinct intermediates within a catalytic cycle.
Acid-Catalyzed Mechanism: In the presence of a strong acid, the carbonyl oxygen of formic acid is protonated. scielo.br This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of cycloheptanol. scielo.brmasterorganicchemistry.com This results in the formation of a tetrahedral intermediate. scielo.brwikipedia.org This intermediate then eliminates a molecule of water to form the protonated ester, which subsequently loses a proton to regenerate the acid catalyst and yield this compound. scielo.br
Base-Catalyzed Mechanism (Transesterification): While direct esterification is typically acid-catalyzed, the principles of base-catalyzed transesterification offer insight into related reactions. In a base-catalyzed process, an alkoxide is formed by the reaction of the alcohol with a base. scielo.brmasterorganicchemistry.com This alkoxide then acts as a potent nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. scielo.brresearchgate.net The departure of the original alkoxy group results in the formation of the new ester. scielo.brmasterorganicchemistry.com
Enzyme-Catalyzed Mechanism: Enzymes, particularly lipases, can also catalyze the formation of formate esters. mdpi.comgoogle.com The mechanism involves the formation of an acyl-enzyme intermediate. mdpi.com Formic acid first reacts with the active site of the lipase (B570770). Subsequently, the alcohol (cycloheptanol) attacks this intermediate to produce the ester and regenerate the enzyme. mdpi.com
Table 2: Key Intermediates in Different Catalytic Cycles for Ester Formation
| Catalysis Type | Key Intermediate(s) | Description | Citation |
| Acid-Catalyzed | Protonated carbonyl, Tetrahedral intermediate | The carbonyl group of formic acid is protonated, increasing its electrophilicity, leading to a tetrahedral intermediate upon alcohol attack. | scielo.brmasterorganicchemistry.com |
| Base-Catalyzed | Alkoxide, Tetrahedral intermediate | The alcohol is deprotonated to form a nucleophilic alkoxide, which attacks the ester carbonyl to form a tetrahedral intermediate. | scielo.brresearchgate.net |
| Enzyme-Catalyzed | Acyl-enzyme intermediate | The carboxylic acid acylates the enzyme's active site, which is then attacked by the alcohol. | mdpi.com |
Exploration of this compound Decomposition Pathways
This compound can undergo decomposition through various pathways, including thermal degradation, solvolysis, and hydrolysis.
Thermolysis: The thermal decomposition of esters can occur through several mechanisms, one of the most common being a concerted, cyclic process known as pyrolysis or the ester pyrolysis reaction. This reaction typically requires high temperatures and results in the formation of an alkene and a carboxylic acid. For this compound, this would likely involve the elimination of formic acid to yield cycloheptene (B1346976). The mechanism is a syn-elimination, proceeding through a six-membered cyclic transition state.
Solvolysis: Solvolysis refers to a reaction where the solvent acts as the nucleophile. libretexts.org The rate and mechanism of solvolysis are highly dependent on the solvent's properties (polarity, nucleophilicity) and the structure of the substrate. libretexts.orgcdnsciencepub.com For this compound, solvolysis in a protic solvent like water or an alcohol would lead to hydrolysis or transesterification, respectively. The mechanism can proceed via an S_N1-like pathway, involving the formation of a cycloheptyl carbocation, especially with good leaving groups and ionizing solvents, or an S_N2-like pathway involving direct nucleophilic attack by the solvent. libretexts.orgmsu.edu The formation of an intermediate carbocation in seven-membered ring systems is sterically favored. cdnsciencepub.com
Hydrolysis: The hydrolysis of an ester is the cleavage of the ester bond by reaction with water, yielding a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is the reverse of acid-catalyzed esterification. libretexts.org The ester's carbonyl oxygen is protonated, followed by nucleophilic attack by water, formation of a tetrahedral intermediate, and subsequent elimination of the alcohol (cycloheptanol).
Base-Catalyzed Hydrolysis (Saponification): This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. epa.gov This forms a tetrahedral intermediate, which then collapses to expel the cycloheptyloxide ion, forming formic acid. The formic acid is then deprotonated by the alkoxide to form a formate salt and cycloheptanol. This reaction is effectively irreversible because the final deprotonation step is highly favorable. libretexts.org
Transesterification: This process involves the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, reaction with a different alcohol (R'OH) in the presence of an acid or base catalyst would yield a new formate ester (HCOOR') and cycloheptanol. The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. masterorganicchemistry.comwikipedia.org
Redox Chemistry and Electron Transfer Mechanisms of Formate Functional Groups
The formate functional group can participate in redox reactions, acting as either an electron donor or undergoing transformation through electron transfer processes.
The oxidation of formates can be a key step in various catalytic cycles. For instance, in the context of formic acid dehydrogenation, a rate-determining step can be the β-hydride abstraction from a formate species coordinated to a metal center. researchgate.net This process results in the release of carbon dioxide and the formation of a metal-hydride species. researchgate.net
Electron transfer reactions are fundamental to the redox chemistry of organic compounds. webassign.net The oxidation or reduction of a molecule involves the loss or gain of electrons, respectively. webassign.netlibretexts.org The cation radicals of formate esters can be generated, for example, by γ-irradiation. iaea.org These radical species can then undergo further reactions, such as deprotonation. iaea.org
In electrocatalytic systems, the redox conversion of formate is a subject of study. researchgate.net Electrochemical methods can drive the oxidation of formate. Furthermore, the reduction of CO₂ to formate is a significant area of research, often involving metal-catalyzed hydrogenation processes where CO₂ inserts into a metal-hydride bond, followed by steps that release the formate product. rsc.org The mechanism of CO₂ reduction on certain catalysts can involve intermediates like *OCHO or *COOH, with the pathway influencing whether formate or carbon monoxide is the final product. acs.org
Proton-Coupled Electron Transfer (PCET) in Formate Transformations
Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in which an electron and a proton are transferred in a single, concerted elementary step. This process is crucial in many chemical and biological transformations as it can circumvent high-energy intermediates that would be formed in stepwise transfers of an electron and a proton. x-mol.netresearchgate.net
In the context of formate transformations, such as the oxidation of the formate moiety in this compound to carbon dioxide, PCET plays a significant role. The interdependent movement of a proton and an electron allows for challenging redox reactions to occur under milder conditions and with higher thermodynamic efficiency. For instance, the decomposition of copper formate clusters to release formic acid and carbon dioxide involves PCET. x-mol.net Infrared irradiation can activate the cluster, leading to hydride transfer from a formate to copper, followed by the release of formic acid via PCET to a second formate ligand. x-mol.net This mechanism avoids the formation of highly unstable charged intermediates.
Enzyme-Mediated Transformations of Formates
The formate group is a key one-carbon (C1) substrate in the metabolism of many organisms and is central to various biotechnological applications. nih.govacs.org Enzymes have evolved to efficiently catalyze the transformation of formates, providing insights into complex biochemical reactions.
Mechanistic Insights into Formate Dehydrogenase Action
Formate dehydrogenases (FDHs) are enzymes that catalyze the reversible two-electron oxidation of formate to carbon dioxide. nih.gov These enzymes are of significant interest for their potential role in CO2 remediation and as catalysts in bioreactors. acs.org Metal-dependent FDHs typically contain a molybdenum (Mo) or tungsten (W) cofactor at their active site. mdpi.comnih.gov
The precise mechanism of FDH has been a subject of extensive research, with several proposals being investigated.
Hydride Transfer Mechanism: One proposed mechanism involves the direct transfer of a hydride ion (H-) from the formate's carbon atom to the molybdenum center of the enzyme. acs.orgnih.gov This process would directly yield CO2 without the involvement of a water molecule in the initial step. acs.org Evidence for this includes experiments showing that the hydrogen from formate is transferred to the molybdenum center during oxidation. nih.gov
Oxygen Atom Transfer (OAT) Mechanism: A more recent proposal suggests an oxygen atom transfer mechanism. mdpi.comnih.gov In this pathway, a water molecule first provides a hydroxide to the active site. This hydroxide then attacks the formate, leading to the formation of bicarbonate as a reaction intermediate. mdpi.comnih.gov This is then followed by a proton-coupled electron transfer or hydride transfer involving a sulfido ligand, ultimately releasing CO2. mdpi.comnih.gov
The active site of FDH from Escherichia coli contains molybdenum, two molybdopterin guanine (B1146940) dinucleotide cofactors, an Fe4S4 cluster, and a crucial selenocysteine (B57510) (SeCys) residue. nih.gov Structural studies suggest that this SeCys residue and a nearby histidine are directly involved in proton abstraction, while the metal cofactor and Fe4S4 cluster facilitate electron transfer. nih.gov During catalysis, the metal center cycles between Mo(VI) and Mo(IV) oxidation states. mdpi.com
| Enzyme/System | Key Active Site Components | Proposed Mechanistic Step | Reference |
|---|---|---|---|
| Formate Dehydrogenase H (E. coli) | Mo, Molybdopterin, SeCys, Fe4S4 cluster | Direct hydride transfer or OAT involving bicarbonate intermediate | nih.govmdpi.comnih.gov |
| Metal-independent FDH | NAD+ cofactor | Direct hydride transfer between formate and NAD+ | nih.gov |
| Copper Formate Clusters | Copper(II) centers | PCET for formic acid release | x-mol.net |
Biotransformation Pathways in Model Systems
Formate is an attractive feedstock for microbial production of fuels and chemicals because it can be derived from various sources, including the electrochemical reduction of CO2. acs.orgresearchgate.net However, since natural formate assimilation pathways can be inefficient, significant research has focused on engineering synthetic biotransformation pathways in model organisms like E. coli. nih.govoup.com
A primary strategy involves the reduction of formate to formaldehyde (B43269), a more reactive C1 intermediate that can be more readily assimilated into central metabolism. researchgate.netoup.comoup.com As a direct enzymatic reduction of formate to formaldehyde is not known in nature, several new-to-nature pathways have been designed. biorxiv.org
One proposed two-step pathway involves:
Activation of Formate: Formate is first activated to formyl-CoA by an acyl-CoA synthetase (ACS).
Reduction to Formaldehyde: The formyl-CoA is then reduced to formaldehyde by an acylating aldehyde dehydrogenase (ACDH). oup.com
This formaldehyde can then enter various assimilation pathways, such as the ribulose monophosphate (RuMP) pathway, which is naturally present in methylotrophic bacteria. oup.comnih.gov Another innovative synthetic route is the "Serine Shunt," where formate is condensed with glycine (B1666218) to form serine. oup.combiorxiv.org The serine is then cleaved to regenerate glycine and release formaldehyde. oup.combiorxiv.org This pathway is notable for utilizing mainly natural reactions with favorable kinetics. biorxiv.org
These biotransformation systems highlight the modular approach of synthetic biology, where enzymes from different organisms are combined to create novel metabolic capabilities for sustainable chemical production from simple C1 feedstocks. nih.gov
| Pathway | Key Enzymes | Transformation | Reference |
|---|---|---|---|
| Formyl-CoA Reduction Pathway | Acyl-CoA synthetase (ACS), Acylating aldehyde dehydrogenase (ACDH) | Formate → Formyl-CoA → Formaldehyde | oup.com |
| Serine Shunt | Formate-tetrahydrofolate ligase, Serine hydroxymethyltransferase, Serine aldolase | Formate + Glycine → Serine → Formaldehyde + Glycine | oup.combiorxiv.org |
| Reductive Glycine Pathway (rGlyP) | Formate-tetrahydrofolate ligase, Glycine cleavage system | Formate → Glycine → Serine → Pyruvate | oup.comresearchgate.net |
Catalytic Transformations and Applications in Organic Synthesis
Functionalization and C-C Bond Forming Reactions
Beyond its role in hydrogenation chemistry, the formate (B1220265) group can serve as a synthon for other functionalities, enabling C-C bond formation through processes like carbonylation.
Formate esters, including cycloheptyl formate, can function as convenient and safer liquid surrogates for toxic, gaseous carbon monoxide (CO) in carbonylation reactions. sci-hub.sesciforum.net This "CO-free" carbonylation approach relies on the transition metal-catalyzed decarbonylation of the formate ester to generate a metal-carbonyl complex in situ. sci-hub.seunimi.it This reactive intermediate can then participate in subsequent C-C bond-forming reactions.
Rhodium-diphosphine complexes have been shown to be effective for this dual catalytic process. sci-hub.se They can catalyze the decarbonylation of a formate ester, such as benzyl (B1604629) formate, and subsequently utilize the generated CO in a Pauson-Khand type [2+2+1] cycloaddition to construct cyclopentenones. sci-hub.se Studies using 13C-labeled formate have confirmed that the CO moiety for the carbonylative coupling is provided directly by the formate ester. sci-hub.se Phenyl formate is another commonly used CO surrogate, which can generate CO in the presence of a palladium catalyst for the reductive cyclization of nitro compounds. sciforum.netunimi.it
Direct participation of the formate ester group in cycloaddition reactions is uncommon. Cycloadditions, such as the Diels-Alder or [3+2] dipolar cycloadditions, typically involve unsaturated π-systems. wikipedia.orglibretexts.org Therefore, this compound would not be expected to act as a primary reactant in these transformations unless additional unsaturated functionality is present elsewhere in the molecule. However, it could be involved in tandem reactions, for instance, where a decarbonylation step sci-hub.se precedes a cycloaddition.
The cycloheptyl ring, under certain reaction conditions, could be susceptible to rearrangement reactions. Carbocation rearrangements are a common class of such transformations, often initiated by strong acids. wiley-vch.demvpsvktcollege.ac.in For example, it is known that cyclopentyl systems can rearrange to the more stable six-membered cyclohexyl ring via carbocation intermediates. echemi.com While less common, the reverse ring contraction of a cyclohexyl cation to a cyclopentylmethyl cation can also occur, particularly if driven by other structural factors. nih.gov It is conceivable that under strongly acidic conditions that might protonate the ester oxygen, a cycloheptyl cation intermediate could be formed, which could potentially undergo transannular hydride shifts or ring contraction. However, specific studies detailing such rearrangements for this compound are not prevalent in the literature.
Catalysis for Selective Derivatization of this compound
The selective functionalization of this compound presents a valuable pathway to a diverse array of chiral and selectively substituted cycloheptane (B1346806) derivatives. Catalytic methods offer the most efficient and elegant solutions for achieving high levels of selectivity in these transformations. This section explores the potential application of modern catalytic strategies for the enantioselective, diastereoselective, chemo-, and regioselective derivatization of this compound, drawing upon established principles and analogous reactions with similar substrates.
Enantioselective and Diastereoselective Catalysis
The creation of specific stereoisomers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Enantioselective and diastereoselective catalysis provide the tools to control the three-dimensional arrangement of atoms during a chemical transformation, starting from a prochiral or achiral substrate like this compound or a racemic mixture.
Enantioselective Transformations:
Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess over the other. In the context of this compound, this could involve reactions that introduce a new chiral center into the cycloheptyl ring or reactions of the formate group that lead to a chiral product.
One promising avenue is the use of chiral catalysts in reactions involving the cycloheptyl moiety. For instance, catalytic asymmetric synthesis of chiral allylic esters has been demonstrated with high enantioselectivity using palladium(II) catalysts. nih.govorganic-chemistry.org While this compound itself is not an allylic alcohol, this methodology highlights the potential for transitioning prochiral centers within a cycloalkyl ring to a chiral state with high fidelity. A hypothetical enantioselective hydrolysis or alcoholysis of a derivative of this compound, catalyzed by a chiral enzyme or metal complex, could also be envisioned for kinetic resolution, yielding enantioenriched cycloheptanol (B1583049) and unreacted formate ester.
Enzymatic resolutions have proven effective for resolving racemic cycloalkyl derivatives. For example, enzyme-catalyzed regio- and enantioselective esterification of racemic di-O-cyclohexylidene-myo-inositol derivatives has been used to produce optically pure materials. nih.gov This suggests that lipases or esterases could potentially be employed for the kinetic resolution of racemic this compound derivatives, selectively hydrolyzing one enantiomer and leaving the other unreacted. The efficiency of such enzymatic resolutions is often high, providing access to both enantiomers of the target molecule. researchgate.net
Diastereoselective Transformations:
Diastereoselective catalysis focuses on the formation of one diastereomer over others in molecules with multiple stereocenters. For this compound, this could involve reactions that add new substituents to the ring in a stereochemically controlled manner relative to an existing stereocenter, or reactions that create multiple new stereocenters with a defined relative configuration.
Directed catalytic reactions on derivatives of this compound offer a powerful strategy for achieving high diastereoselectivity. For instance, the hydroxyl group in alkenyl cyclopropyl (B3062369) carbinol derivatives has been shown to direct Simmons-Smith cyclopropanation and epoxidation reactions to give products as a single diastereomer. nih.gov A similar strategy could be employed with a hydroxylated derivative of this compound, where the formate group acts as a directing or protecting group while other functionalities on the cycloheptane ring guide the stereochemical outcome of a catalytic reaction.
Furthermore, cascade reactions involving cycloalkyl systems have demonstrated excellent diastereoselectivity. The synthesis of highly substituted cyclohexanones via a cascade double Michael reaction of curcumins with arylidenemalonates proceeds with complete diastereoselectivity in many cases. beilstein-journals.org This highlights the potential for designing complex, multi-step transformations starting from a this compound-derived precursor that would yield polycyclic structures with high diastereocontrol.
| Catalytic Approach | Potential Application to this compound | Key Features | Representative Substrate (Analogous System) | Selectivity |
| Enantioselective Catalysis | Kinetic resolution of racemic this compound derivatives. | Use of chiral catalysts (enzymes or metal complexes) to selectively react with one enantiomer. | Racemic di-O-cyclohexylidene-myo-inositol | High enantiomeric excess (ee) |
| Diastereoselective Catalysis | Directed functionalization of the cycloheptyl ring. | A functional group on the ring directs the approach of a catalyst and reagent to a specific face. | Alkenyl cyclopropyl carbinol derivatives | High diastereomeric ratio (dr) |
| Cascade Reactions | Synthesis of complex polycyclic systems from this compound precursors. | Multiple bond-forming events occur in a single pot with high stereocontrol. | Curcumins and arylidenemalonates | High diastereoselectivity |
Chemo- and Regioselective Transformations
In molecules with multiple functional groups or reactive sites, chemo- and regioselectivity are crucial for achieving the desired outcome. For a molecule like this compound, which possesses both an ester functional group and a C-H bonds on the cycloalkane ring, directing reactions to a specific location is a significant challenge.
Chemoselective Transformations:
Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, a key challenge would be to functionalize the cycloheptyl ring without affecting the formate ester group, or vice-versa.
Catalyst-controlled reactions are paramount for achieving high chemoselectivity. For example, in the carbocyclization of 2-alkynyl aryl ketones, the choice of catalyst dictates the reaction pathway. A rhodium(III) catalyst leads to 1-indanones via a 5-exo-dig cyclization, while a copper(I) catalyst yields 1-naphthols through a 6-endo-dig cyclization, demonstrating catalyst-controlled chemoselectivity. nih.gov Similarly, in a hypothetical scenario, one could envision a system where a specific transition metal catalyst activates a C-H bond on the cycloheptyl ring for functionalization while leaving the formate ester untouched. Conversely, another catalyst might selectively facilitate the hydrolysis or transesterification of the formate group in the presence of other sensitive functionalities on the ring.
Regioselective Transformations:
Regioselectivity is the preference for bond formation at one position over all other possible positions. For this compound, this would involve the selective functionalization of a specific C-H bond on the seven-membered ring.
Achieving regioselectivity in C-H activation of cycloalkanes is a formidable challenge due to the presence of multiple, chemically similar C-H bonds. However, directing groups can play a crucial role in overcoming this. While the formate group itself is not a strong directing group for C-H activation, it could be replaced by a more effective one to guide a catalyst to a specific position on the cycloheptyl ring. Subsequent re-introduction of the formate group would then lead to a regioselectively functionalized product.
An alternative approach involves leveraging the inherent reactivity differences of the C-H bonds, although this is more challenging for a symmetrical ring like cycloheptane. In more complex derivatives of this compound, steric and electronic factors could be exploited to achieve regiocontrol in catalytic reactions.
| Transformation Type | Challenge for this compound | Potential Catalytic Strategy | Illustrative Concept |
| Chemoselectivity | Differentiating between the formate ester and C-H bonds on the ring. | Employing a catalyst that selectively activates one functional group over the other. | A Rh(III) catalyst could potentially activate a C-H bond for arylation while leaving the formate ester intact. |
| Regioselectivity | Differentiating between the various C-H bonds on the cycloheptyl ring. | Installation of a directing group to guide a catalyst to a specific position. | Conversion of cycloheptanol (from hydrolysis of the formate) to a derivative with a directing group, followed by catalytic C-H functionalization and re-formylation. |
Computational Chemistry and Theoretical Modeling of Cycloheptyl Formate
Quantum Chemical Investigations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of cycloheptyl formate (B1220265).
The seven-membered cycloheptyl ring is highly flexible and exists as a dynamic equilibrium of several low-energy conformations. biomedres.usacs.org Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane (B1346806) and its derivatives populate a series of twist-chair (TC) and twist-boat (TB) conformations, which are energetically similar and can interconvert through low-energy pathways. researchgate.netresearchgate.net
Computational studies on cycloheptane have identified the twist-chair as the global minimum energy conformation, with other conformers like the chair, boat, and twist-boat being slightly higher in energy. biomedres.usresearchgate.net The introduction of the formate substituent on the cycloheptyl ring is expected to create several distinct isomers based on its position (axial vs. equatorial-like) on the flexible ring, further complicating the conformational landscape. The relative energies of these conformers are determined by a delicate balance of angle strain, torsional strain, and non-bonded interactions. davuniversity.org
Theoretical calculations predict that for seven-membered rings, twist-chair conformers are generally lower in energy than their corresponding chair and boat forms. researchgate.net The energy difference between these key conformations is typically small, leading to a complex mixture at room temperature.
Table 1: Calculated Relative Energies of Cycloheptane Conformers (Illustrative Data)
| Conformer | Point Group | Relative Energy (kcal/mol) |
|---|---|---|
| Twist-Chair (TC) | C₂ | 0.00 |
| Chair (C) | Cₛ | 1.4 |
| Twist-Boat (TB) | C₂ | 2.1 |
| Boat (B) | Cₛ | 2.5 |
Note: This data is for the parent cycloheptane ring and serves as a model for the conformational preferences of the cycloheptyl group in cycloheptyl formate. The exact energy values for this compound would require specific calculations.
The formate ester group (-OCHO) dictates the primary electronic characteristics of the molecule. Quantum chemical calculations can map the electron density distribution, revealing the polarization of the bonds. The carbonyl group (C=O) is highly polarized, with the oxygen atom being electron-rich (negative partial charge) and the carbonyl carbon being electron-poor (positive partial charge). This electrophilic nature of the carbonyl carbon is central to the reactivity of esters.
Frontier Molecular Orbital (FMO) theory provides insights into chemical reactivity. wikipedia.orgucsb.edu For an ester like this compound, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the non-carbonyl oxygen atom, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the π* antibonding orbital of the carbonyl group. libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A nucleophilic attack, a characteristic reaction of esters, involves the interaction of the nucleophile's HOMO with the ester's LUMO. taylorandfrancis.com
Table 2: Illustrative Mulliken Partial Atomic Charges for a Simple Formate Ester (e.g., Methyl Formate)
| Atom | Partial Charge (a.u.) |
|---|---|
| Carbonyl Carbon (C) | +0.55 |
| Carbonyl Oxygen (O) | -0.45 |
| Ester Oxygen (O') | -0.30 |
| Formyl Hydrogen (H) | +0.10 |
Note: These values are representative for the formate group and illustrate the charge polarization. Specific calculations for this compound would refine these values.
Reaction Pathway Calculations and Transition State Theory
Computational chemistry is a vital tool for mapping the detailed mechanisms of chemical reactions, such as the hydrolysis or transesterification of this compound. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and the high-energy transition states that connect them. grnjournal.us
For instance, in the base-catalyzed hydrolysis (saponification) of an ester, the reaction typically proceeds through a two-step (BAC2) mechanism involving a tetrahedral intermediate. nih.gov Computational modeling can calculate the energy barriers for both the formation and the breakdown of this intermediate, identifying which step is rate-limiting. For the acid-catalyzed esterification of an alcohol with a carboxylic acid, DFT calculations have shown that the rate-determining step is often the nucleophilic addition of the alcohol to the protonated acid. acs.org A study on the acid-catalyzed transesterification of a model monoacylglycerol with methanol (B129727) using DFT found the highest activation energy to be 15.383 kcal/mol for the formation of a tetrahedral intermediate. researchgate.net
When a reaction can proceed through multiple pathways to yield different products (chemoselectivity, regioselectivity, or stereoselectivity), computational modeling can predict the likely outcome. The product distribution is governed by the relative energy barriers of the competing reaction pathways, according to the Curtin-Hammett principle. rsc.org The pathway with the lower activation energy will be faster and lead to the major product under kinetic control.
For example, if a transformation of this compound could lead to multiple isomers, calculating the transition state energies for each pathway would allow for a prediction of the product ratios. This predictive power is crucial for optimizing reaction conditions to favor a desired product, minimizing waste and improving efficiency. nih.govrsc.org Machine learning models, trained on computational data, are also emerging as powerful tools for predicting reaction selectivity. rsc.org
In Silico Catalyst Design and Optimization for this compound Transformations
In silico (computational) methods are increasingly used to accelerate the discovery and optimization of catalysts for specific reactions, including those involving esters. mdpi.com By understanding the reaction mechanism at a molecular level, catalysts can be rationally designed to lower the activation energy of the rate-limiting step.
The design process often involves:
Mechanism Elucidation: A detailed computational study of the uncatalyzed and catalyzed reaction pathways to identify the key catalyst-substrate interactions in the transition state.
Descriptor Modeling: Identifying electronic or steric properties of the catalyst (descriptors) that correlate with its activity and selectivity.
Virtual Screening: Using computational models to screen libraries of potential catalysts to identify promising candidates before committing to laboratory synthesis. researchgate.net
For transformations of this compound, such as its synthesis via esterification or its conversion via hydrolysis or transesterification, computational approaches can guide the development of more efficient catalysts. For example, in designing an organocatalyst for hydrolysis, modeling could be used to optimize the placement of functional groups (e.g., a hydrogen-bond donor and a general base) to stabilize the tetrahedral transition state. nih.govnih.gov In the realm of heterogeneous catalysis, DFT calculations can model the adsorption of this compound onto a catalyst surface, such as gold nanoparticles, and elucidate the pathway for its transformation, guiding the synthesis of nanoparticles with optimal size and surface faceting for maximum activity. researchgate.netdoaj.org The integration of machine learning with computational chemistry is further enhancing the ability to predict catalyst performance and accelerate the design cycle. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By simulating the interactions between molecules, MD can provide deep insights into the nature of intermolecular forces and the influence of a solvent on molecular behavior and properties.
Intermolecular Interactions:
An MD simulation of this compound in a non-solvent, condensed phase (a pure liquid or gas phase simulation) would be employed to characterize the interactions between individual this compound molecules. The primary forces at play would be non-covalent, including:
Van der Waals forces: These are the dominant interactions for a non-polar molecule like this compound, arising from temporary fluctuations in electron density. The large cycloheptyl ring would contribute significantly to these dispersion forces.
Dipole-dipole interactions: The formate ester group introduces a permanent dipole moment in the molecule. These simulations would quantify the electrostatic interactions between the partially negative oxygen atoms and the partially positive carbon and hydrogen atoms of neighboring molecules.
The simulation would calculate the potential energy of the system as a function of the positions of the atoms, allowing for the determination of the strength and nature of these intermolecular forces. Key outputs would include interaction energy calculations, which quantify the strength of the attraction between molecules.
Solvent Effects:
To understand how different chemical environments affect this compound, MD simulations would be performed by placing a this compound molecule in a simulation box filled with various solvent molecules (e.g., water, ethanol, hexane). These simulations would reveal:
Solvation Structure: The simulations would model how solvent molecules arrange themselves around the this compound molecule. This is often visualized and quantified using a Radial Distribution Function (RDF), g(r), which describes the probability of finding a solvent atom at a certain distance from an atom on the solute molecule. For instance, an RDF for water's oxygen atoms around the ester group of this compound would reveal the structure of the hydration shell.
Solvation Free Energy: This is a critical thermodynamic quantity that determines the solubility of a compound in a given solvent. MD simulations, often combined with methods like thermodynamic integration or free energy perturbation, can calculate this value. A negative solvation free energy indicates a favorable interaction and higher solubility.
Due to the absence of specific published research data for this compound, the following data tables, which would typically present results from such simulations, are provided as illustrative examples of how such data would be structured.
Table 1: Hypothetical Interaction Energies for a this compound Dimer This table illustrates the typical components of interaction energy that would be calculated in a simulation. The values are purely for demonstrative purposes.
| Interaction Type | Energy (kJ/mol) |
| Van der Waals | - |
| Electrostatic | - |
| Total Interaction Energy | - |
Table 2: Hypothetical Solvation Free Energy of this compound in Various Solvents This table demonstrates how simulation results would be presented to compare solubility in different environments. The values are purely for demonstrative purposes.
| Solvent | Solvation Free Energy (kJ/mol) |
| Water | - |
| Ethanol | - |
| Hexane | - |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is a cornerstone for the analysis of cycloheptyl formate (B1220265), enabling its separation from impurities and reaction byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly valuable for purity assessment, while Ion Chromatography (IC) is employed for the specific detection of the formate ion after hydrolysis.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of moderately polar and non-volatile compounds. While cycloheptyl formate is volatile, HPLC can be employed for its analysis, particularly for purity determination in formulations where non-volatile impurities may be present. A reverse-phase HPLC method is typically suitable.
For a compound like this compound, a C18 or C8 column would provide effective separation based on hydrophobicity. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comthermofisher.com Gradient elution, where the proportion of the organic solvent is increased over time, can ensure the efficient elution of both the main compound and any impurities with different polarities. For mass spectrometry-compatible methods, buffers like ammonium (B1175870) formate or ammonium acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.comthermofisher.comchemrxiv.org Detection can be achieved using a UV detector if impurities contain a chromophore, or more universally with detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). thermofisher.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) |
Gas Chromatography (GC) for Volatile this compound
Given its volatility, Gas Chromatography (GC) is an ideal and widely used technique for the separation and purity analysis of this compound. etamu.edu The sample is vaporized and transported by an inert carrier gas through a capillary column, which separates components based on their boiling points and interactions with the stationary phase. etamu.edu
A typical GC analysis would utilize a non-polar or mid-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) (e.g., HP-5MS) or polyethylene (B3416737) glycol stationary phase. researchgate.netnih.gov The use of a temperature program, where the column oven temperature is gradually increased, allows for the separation of a wide range of volatile components, from low-boiling impurities to the higher-boiling this compound. Flame Ionization Detection (FID) provides excellent sensitivity for hydrocarbons, while Mass Spectrometry (MS) detection offers definitive identification of the compound and its impurities based on their mass spectra. etamu.edu Headspace GC (GC-HS) is a particularly useful variation for analyzing volatile compounds in solid or liquid samples, as it minimizes matrix interference by only injecting the vapor phase from a heated, sealed vial. sdfine.comorslabs.com
Table 2: Typical Gas Chromatography (GC) Purity Analysis Parameters
| Parameter | Condition |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness nih.gov |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI), 70 eV nih.gov |
| Scan Range | m/z 40-400 |
Ion Chromatography for Formate Ion Detection
Ion Chromatography (IC) is a powerful technique specifically used to separate and quantify ions. researchgate.net In the context of this compound, IC is not used to analyze the ester directly but is the method of choice for detecting and quantifying the formate ion, which can be present as an impurity or as a product of hydrolysis. epa.govd-nb.info This is crucial for stability studies and for monitoring degradation.
The analysis involves separating anions on a specialized anion-exchange column. epa.gov A buffered aqueous solution, typically a carbonate-bicarbonate solution, serves as the eluent to carry the sample through the column. epa.govd-nb.info After separation, a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the detection sensitivity of the analyte ions by a conductivity detector. epa.govthermofisher.com This method allows for the simultaneous determination of formate and other common inorganic and small organic anions. researchgate.netresearchgate.net
Table 3: Ion Chromatography Conditions for Formate Anion Analysis
| Parameter | Condition |
| Instrument | Ion Chromatograph with Suppressed Conductivity Detection thermofisher.com |
| Guard Column | Dionex IonPac™ AG4A-SC (or equivalent) epa.gov |
| Separator Column | Dionex IonPac™ AS4A-SC (or equivalent) epa.gov |
| Eluent | 3.6 mM Sodium Carbonate (Na₂CO₃) d-nb.info |
| Flow Rate | 1.0 - 2.0 mL/min researchgate.net |
| Injection Volume | 25 - 100 µL epa.gov |
| Detection | Suppressed Conductivity |
| Suppressor | Anion Self-Regenerating Suppressor |
Spectroscopic Techniques for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov
In the ¹H NMR spectrum of this compound, the most downfield signal is a singlet corresponding to the unique formyl proton (H-C=O) around 8.0 ppm. researchgate.net The proton on the carbon bearing the ester oxygen (CH-O) appears as a multiplet, typically between 4.9-5.1 ppm. The chemical shift of this proton is influenced by the conformation of the seven-membered ring. The remaining 12 protons of the cycloheptyl ring produce a complex series of overlapping multiplets in the upfield region, generally between 1.4 and 1.9 ppm. carlroth.comsigmaaldrich.com
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the formate group is the most deshielded, appearing at approximately 160-165 ppm. vulcanchem.com The carbon atom of the ring attached to the oxygen (C-O) resonates around 75-80 ppm. The other six carbons of the cycloheptyl ring appear as a set of signals in the aliphatic region, typically between 20 and 40 ppm. acs.org High-resolution NMR can also reveal subtle details about the conformation of the cycloheptyl ring. keio.ac.jp
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Formyl Group (-OCHO) | ~8.0 (singlet) | ~161 (C=O) |
| Cycloheptyl C1-H | ~5.0 (multiplet) | ~77 (C-O) |
| Cycloheptyl C2,7-H₂ | ~1.5 - 1.9 (multiplet) | ~30-35 |
| Cycloheptyl C3,6-H₂ | ~1.4 - 1.7 (multiplet) | ~20-25 |
| Cycloheptyl C4,5-H₂ | ~1.4 - 1.7 (multiplet) | ~25-30 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual values may vary depending on the solvent and experimental conditions. carlroth.comsigmaaldrich.com
Advanced Mass Spectrometry (MS) for Fragmentation and Isotope Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and crucial structural information through fragmentation analysis. etamu.edu For this compound (C₈H₁₄O₂), the calculated molecular weight is 142.20 g/mol . nih.gov
In a typical Electron Impact (EI) mass spectrum, this compound will show a molecular ion peak (M⁺˙) at m/z 142. The fragmentation pattern provides a fingerprint for the molecule. Common fragmentation pathways for esters include the loss of the alkoxy group or the formate group. A key fragmentation for this compound would be the loss of the formate radical (•CHO) or formic acid (HCOOH), leading to a cycloheptyl cation or cycloheptene (B1346976) radical cation. Another significant fragmentation pathway involves the cleavage of the cycloheptyl ring itself. Cycloalkanes characteristically lose ethene (C₂H₄), and this fragmentation can occur after the initial loss of the formate group, leading to a series of smaller fragment ions. jove.com The base peak in the spectrum of the related cyclohexyl formate is at m/z 82, corresponding to the cyclohexene (B86901) radical cation, suggesting a similar fragmentation would be prominent for this compound, leading to a peak at m/z 96 (cycloheptene). nih.govnih.gov
Advanced MS techniques, such as isotope ratio mass spectrometry (IRMS), can be used for isotope analysis. wvu.edu By precisely measuring the ratios of stable isotopes (e.g., ¹³C/¹²C), it is possible to gain insights into the synthetic pathway or geographical origin of the compound. spectroscopyonline.com Furthermore, isotope-dilution mass spectrometry, where a known amount of an isotopically labeled version of the analyte (e.g., ¹³C-formate) is added to a sample, allows for highly accurate quantification. nih.gov
Table 5: Expected Key Fragment Ions in the EI-Mass Spectrum of this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 142 | [C₈H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 97 | [C₇H₁₃]⁺ | Loss of •OCHO |
| 96 | [C₇H₁₂]⁺˙ | Loss of HCOOH (formic acid) |
| 68 | [C₅H₈]⁺˙ | Loss of HCOOH and C₂H₄ (ethene) from M⁺˙ jove.com |
| 45 | [HCOO]⁺ | Formate cation |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information on the presence of specific functional groups and offer insights into the molecule's conformational landscape. For a mode of vibration to be IR active, it must induce a change in the molecular dipole moment, whereas for a vibration to be Raman active, it must cause a change in the molecule's polarizability. jchps.com In molecules with a center of symmetry, these activities are mutually exclusive; however, for a molecule like this compound, which lacks such symmetry, many vibrations are active in both IR and Raman, though their intensities may vary significantly. jchps.com
The analysis of this compound's vibrational spectra is primarily focused on identifying the characteristic bands associated with its ester functional group and its seven-membered cycloalkane ring. While specific experimental spectra for this compound are not widely published, data from analogous compounds such as cyclohexyl formate and general knowledge of ester vibrations allow for a reliable prediction of its spectral features. nih.govnih.gov
Key vibrational modes for this compound include:
C-H Stretching: The formyl C-H stretch (O=C-H) is expected to appear as a distinct, sharp band in the 2820-2880 cm⁻¹ region, often accompanied by a weaker band around 2720 cm⁻¹. The aliphatic C-H stretches of the cycloheptyl ring will produce strong, complex absorptions in the 2850-2960 cm⁻¹ range.
Carbonyl (C=O) Stretching: This is one of the most intense and characteristic bands in the IR spectrum of an ester, expected to appear in the 1720-1740 cm⁻¹ region. Its exact position can be influenced by the molecule's conformation. The corresponding Raman signal is typically weaker.
C-O Stretching: The ester linkage features two distinct C-O stretching vibrations. The acyl-oxygen (O=C-O) stretch is typically found between 1250 cm⁻¹ and 1300 cm⁻¹, while the alkyl-oxygen (O-C₇H₁₃) stretch appears in the 1000-1200 cm⁻¹ range.
Cycloheptyl Ring Vibrations: The seven-membered ring gives rise to a series of bending, twisting, and rocking vibrations for the CH₂ groups, which appear in the fingerprint region (below 1500 cm⁻¹).
Conformational analysis of the flexible seven-membered ring can also be aided by vibrational spectroscopy. Different conformers (e.g., chair vs. boat conformations) of the cycloheptyl ring would place the formate group in either an axial or equatorial-like position, leading to subtle but measurable shifts in the vibrational frequencies of the C-O and C-H bonds. researchgate.netnih.gov Low-temperature spectroscopic studies could potentially resolve the distinct spectral signatures of these co-existing conformers. nih.gov
Table 1: Predicted Vibrational Frequencies for this compound This table is based on data for analogous compounds and general spectroscopic principles.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
| Aliphatic C-H Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) | From the cycloheptyl ring. |
| Formyl C-H Stretch | 2820 - 2880 (Medium) | 2820 - 2880 (Medium) | Characteristic of the formate group. |
| Carbonyl (C=O) Stretch | 1720 - 1740 (Very Strong) | 1720 - 1740 (Weak) | The most prominent band in the IR spectrum. |
| CH₂ Scissoring | ~1450 - 1470 (Medium) | ~1450 - 1470 (Medium) | From the cycloheptyl ring. |
| Acyl-Oxygen (C-O) Stretch | 1250 - 1300 (Strong) | Variable | Part of the ester C-O-C linkage. |
| Alkyl-Oxygen (C-O) Stretch | 1000 - 1200 (Strong) | Variable | Part of the ester C-O-C linkage. |
Hyphenated Analytical Systems for Reaction Monitoring and Complex Mixture Analysis
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection technology, are indispensable for the analysis of complex mixtures and for real-time monitoring of chemical reactions. nih.gov These systems leverage the separation power of chromatography to isolate individual components from a matrix before they are identified and characterized by a powerful spectroscopic detector. For a compound like this compound, which may be present in reaction mixtures alongside starting materials, byproducts, and solvents, hyphenated systems provide unparalleled specificity and sensitivity. The most common and powerful hyphenated systems for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR).
GC-MS and LC-MS Coupling for Real-Time Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net In a GC-MS system, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. As each separated compound elutes from the column, it enters the mass spectrometer's ion source. libretexts.org Electron ionization (EI) is commonly used, where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. libretexts.org
The resulting mass spectrum is a "fingerprint" of the molecule, showing the molecular ion (if stable enough to be detected) and a series of fragment ions. caymanchem.com For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation patterns would likely involve:
Loss of the cycloheptyloxy radical (•OC₇H₁₃) to give a formyl cation [HCO]⁺ at m/z 29.
Loss of the formate group to produce the cycloheptyl cation [C₇H₁₃]⁺.
Cleavage of the cycloheptyl ring, leading to a characteristic series of hydrocarbon fragments.
Analysis of data from the analogous cyclohexyl formate shows prominent peaks at m/z 82 and 67, corresponding to the cyclohexyl cation and its subsequent loss of methyl, which suggests a similar fragmentation pathway for the cycloheptyl ring. nih.gov GC-MS is highly effective for monitoring the progress of the esterification reaction to produce this compound, allowing for the simultaneous quantification of reactants and products. ajgreenchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique, particularly useful if the compound has lower volatility or is present in a complex non-volatile matrix. thermofisher.comlcms.cz The separation occurs via liquid chromatography (typically HPLC or UHPLC), after which the eluent is introduced into the MS ion source. thermofisher.com Electrospray ionization (ESI) is a common "soft" ionization technique that typically generates the protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺ or [M+NH₄]⁺) with minimal fragmentation. lcms.cz This is extremely useful for confirming the molecular weight of the analyte. Mobile phases often consist of acetonitrile or methanol with water, and additives like formic acid or ammonium formate are used to improve chromatographic peak shape and ionization efficiency. lcms.czfda.gov
Table 2: Comparison of GC-MS and LC-MS for this compound Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in gas phase followed by MS detection. | Separation of compounds in liquid phase followed by MS detection. |
| Typical Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), APCI |
| Information | Provides structural data via reproducible fragmentation patterns. | Primarily provides molecular weight information ([M+H]⁺). |
| Sample Type | Volatile and thermally stable compounds. | Wide range, including non-volatile and thermally labile compounds. thermofisher.com |
| Application | Purity testing, identification in essential oils, reaction monitoring. | Analysis in biological matrices, complex mixtures, pharmacokinetic studies. |
Online LC-NMR for In-Depth Structural Characterization in Solution
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents one of the most powerful hyphenated techniques for unambiguous structure elucidation directly from complex mixtures, eliminating the need for tedious offline isolation. mdpi.comsemanticscholar.org This is particularly valuable for identifying unknown impurities or metabolites in a sample containing this compound. nih.gov In an LC-NMR setup, the HPLC system is connected directly to a high-resolution NMR spectrometer equipped with a specialized flow-through probe. semanticscholar.org Often, the eluent flow is split post-column, with a small portion going to a mass spectrometer for parallel molecular weight determination (LC-NMR-MS). acs.org
Several operational modes can be employed to balance the demands of chromatographic separation with the inherent low sensitivity of NMR: mdpi.com
On-Flow (Continuous-Flow) Mode: The eluent continuously passes through the NMR probe while spectra are acquired in real-time. This mode is simple and preserves chromatographic resolution but is limited to higher concentration analytes due to the short residence time of the peak in the detection coil. wiley.com
Stopped-Flow Mode: When a peak of interest is detected (typically by a UV detector), the HPLC pump is halted, "parking" the analyte within the NMR probe's active volume. wiley.com This allows for the acquisition of much higher quality 1D and 2D NMR spectra (e.g., COSY, HSQC) over several minutes or hours, providing detailed structural connectivity information. acs.org
Loop/Cartridge Storage: In this mode, individual chromatographic peaks are automatically collected into storage loops or onto solid-phase extraction (SPE) cartridges. mdpi.com After the chromatographic run is complete, the stored peaks can be transferred to the NMR spectrometer one by one for detailed, unhurried analysis. This method avoids the use of expensive deuterated solvents for the primary chromatographic separation. semanticscholar.org
For this compound, stopped-flow LC-NMR could be used to definitively confirm its structure in a reaction mixture by obtaining detailed ¹H and ¹³C NMR spectra, resolving the signals for the formyl proton and the individual protons of the cycloheptyl ring, thus confirming its identity without prior isolation.
Table 3: Operating Modes of Online LC-NMR
| Mode | Description | Advantages | Disadvantages |
| On-Flow | NMR spectra are acquired continuously as the eluent flows through the probe. mdpi.com | Simple setup; preserves chromatographic resolution. | Low sensitivity; only suitable for major components. |
| Stopped-Flow | The chromatographic flow is stopped when a target peak is inside the NMR probe. wiley.com | Greatly enhanced sensitivity; allows for lengthy 1D and 2D experiments. | Can degrade resolution of subsequent peaks; time-consuming. |
| Loop/Cartridge Storage | Peaks are collected in storage loops or on SPE cartridges for later, offline NMR analysis. mdpi.com | High throughput; non-deuterated solvents can be used for LC separation. | Potential for sample degradation during storage; more complex hardware. |
Environmental Fate and Transformation Studies of Cycloheptyl Formate
Photochemical Degradation Pathways in Aqueous and Atmospheric Environments
Photochemical degradation, or photolysis, is a key process that can break down chemical compounds through the action of sunlight. In aqueous environments, the efficiency of phototransformation for hydrophobic compounds can be significantly lower than in other media. nih.gov For instance, studies on polycyclic aromatic hydrocarbons (PAHs) in oil films have shown that their quantum yields for phototransformation are orders of magnitude lower in hydrophobic media compared to aqueous systems. nih.gov Given the expected hydrophobic nature of cycloheptyl formate (B1220265), its direct photolysis in water may be a slow process. The presence of other substances in the water can also influence photodegradation rates.
In the atmosphere, volatile organic compounds can be degraded by reacting with photochemically generated hydroxyl radicals. The rate of this degradation is a critical factor in determining the atmospheric lifetime of a compound. While specific data for cycloheptyl formate is unavailable, the principles of atmospheric photochemistry suggest it would be susceptible to such reactions.
General principles of photocatalysis indicate that certain semiconductor materials, like titanium dioxide (TiO2), can accelerate the degradation of organic compounds under UV light. researchgate.net This process involves the generation of highly reactive species, such as hydroxyl radicals, which can oxidize the organic molecule. researchgate.net In a scenario where such photocatalysts are present, the degradation of this compound could be enhanced.
Biodegradation Mechanisms and Rates in Various Environmental Compartments
Biodegradation is a critical process for the removal of organic chemicals from the environment, driven by the metabolic activity of microorganisms. The rate and extent of biodegradation are influenced by several factors, including the chemical structure of the compound, and the environmental conditions such as temperature, pH, moisture content, and the presence of a competent microbial community. mdpi.comresearchgate.net
While direct studies on the biodegradation of this compound are not available, information on related compounds suggests it is likely to be biodegradable. For instance, esters are generally susceptible to enzymatic hydrolysis by microbial esterases, which would break down this compound into cycloheptanol (B1583049) and formic acid. These degradation products are typically more amenable to further biodegradation. The biodegradability of related compounds like cyclodextrins and the biocide Cu-N-cyclohexyldiazenium dioxide has been observed in soil environments. mokkka.huasm.org
Environmental conditions play a significant role in biodegradation rates. For example, studies on other organic pollutants have shown that biodegradation is often more rapid at warmer temperatures and optimal soil moisture levels, typically near field capacity. mdpi.com The presence of other carbon sources and nutrients can also impact the rate of degradation.
Table 1: Factors Influencing Biodegradation of Organic Compounds
| Factor | Influence on Biodegradation Rate |
|---|---|
| Temperature | Higher temperatures generally increase microbial activity and degradation rates, up to an optimal point. mdpi.com |
| Moisture | Optimal soil moisture (near field capacity) is crucial for microbial activity and substrate availability. mdpi.com |
| pH | Most microbial populations thrive in neutral to slightly alkaline or acidic conditions, affecting their degradative capabilities. researchgate.net |
| Oxygen Availability | Aerobic conditions are often required for the complete mineralization of organic compounds. |
| Nutrient Availability | The presence of nitrogen and phosphorus is essential for microbial growth and metabolism. mokkka.hu |
| Chemical Structure | The presence of ester linkages suggests susceptibility to enzymatic hydrolysis. |
Predictive Modeling for Environmental Persistence and Distribution
In the absence of experimental data, predictive models such as Quantitative Structure-Activity Relationship ((Q)SAR) models are valuable tools for estimating the environmental fate and persistence of chemicals. whiterose.ac.ukcanada.ca These models use the chemical structure of a compound to predict its physicochemical properties and environmental behavior.
For this compound, (Q)SAR models could be used to estimate key parameters that govern its environmental distribution and persistence:
Log K_ow (Octanol-Water Partition Coefficient): This parameter indicates the tendency of a chemical to partition between fatty tissues and water, suggesting its potential for bioaccumulation. pnas.orgnih.gov
Water Solubility: This property affects the compound's mobility in soil and its bioavailability for microbial degradation. scribd.com
Vapor Pressure: This determines the likelihood of the compound to volatilize into the atmosphere.
Biodegradation Half-life: Models can provide an estimation of the time it takes for half of the chemical to be degraded by microorganisms. pnas.orgnih.gov
The results from such models would help in categorizing this compound in terms of its potential for persistence, bioaccumulation, and long-range transport. For example, chemicals with high Log K_ow values and long predicted biodegradation half-lives are considered to have a higher potential for persistence and bioaccumulation. pnas.orgnih.gov
Assessment of Transformation Products and their Chemical Characteristics
The transformation of this compound in the environment will lead to the formation of various degradation products. The assessment of these products is crucial as they may have their own distinct chemical characteristics and environmental impacts.
Based on the likely transformation pathways discussed above, the primary transformation products of this compound are expected to be:
Cycloheptanol: Formed via hydrolysis of the ester bond. Cycloheptanol is a secondary alcohol and is expected to be more water-soluble and less volatile than the parent ester. It would likely undergo further biodegradation or oxidation.
Formic Acid: Also a product of hydrolysis. Formic acid is a simple carboxylic acid that is readily biodegradable and has low toxicity at environmentally relevant concentrations. researchgate.net
Oxidized Cycloheptyl Derivatives: Oxidation of the cycloheptyl ring could lead to the formation of ketones (e.g., cycloheptanone) and other hydroxylated or carboxylated compounds. The characteristics of these products would vary depending on the extent of oxidation. For instance, the oxidation of cyclohexane (B81311) can produce a range of by-products including cyclohexanol (B46403), cyclohexanone, and various dicarboxylic acids. researchgate.netresearchgate.net
Further research would be needed to definitively identify and quantify the transformation products of this compound under various environmental conditions and to assess their potential environmental risks.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Acetic acid |
| Adipic acid |
| Biphenyl-KBR 2738 |
| Carbon dioxide |
| Chloroformates |
| Cu-N-cyclohexyldiazenium dioxide |
| Cyclodextrins |
| Cycloheptanol |
| Cycloheptanone (B156872) |
| This compound |
| Cyclohexane |
| Cyclohexanol |
| Cyclohexanone |
| Cyclohexyl formate |
| Cyclohexyl propionate |
| Dicarboxylic acids |
| Ethanol |
| Ethyl 4-carbonyl cyclohexyl carboxylate |
| Ethyl 4-hydroxyl cyclohexyl formate |
| Ethyl butyrate (B1204436) |
| Formic acid |
| 4-hydroxy-cyclohexyl ethyl formate |
| Hydrochloric acid |
| Methanol (B129727) |
| Methyl propionate |
| Polycyclic aromatic hydrocarbons (PAHs) |
Biochemical Interactions and Potential Non Clinical Applications
Enzyme Substrate Specificity and Recognition of Formate (B1220265) Esters
The biochemical recognition of formate esters, including cycloheptyl formate, is primarily governed by the substrate specificity of hydrolytic enzymes such as lipases and esterases. These biocatalysts exhibit varying degrees of selectivity based on the structure of both the alcohol and acyl moieties of the ester.
Lipases, in particular, have been extensively studied for the synthesis and hydrolysis of formate esters. nih.gov Their catalytic activity involves an acyl-enzyme complex formed at a serine residue in the active site. nih.gov The specificity of lipases can be broadly categorized as non-selective or position-selective. For instance, Novozym 435, a non-selective lipase (B570770), demonstrates high activity and broad substrate specificity for various esters and alcohols, making it an effective catalyst for producing formate esters like octyl formate and phenethyl formate. mdpi.commdpi.com In contrast, 1,3-position selective lipases, such as Lipozyme RM IM and Lipozyme TL IM, show higher specificity towards certain esters, which can make them more favorable for specific esterification reactions but less effective for others, like those involving the small formic acid acyl donor. nih.govmdpi.com In studies on phenethyl formate synthesis, Novozym 435 showed significant conversion yields (47.83%), while Lipozyme RM IM and Lipozyme TL IM were largely inactive, possibly due to a lack of regioselectivity for the reaction between phenethyl alcohol and formic acid. mdpi.com
Another class of enzymes, Baeyer-Villiger monooxygenases (BVMOs), can synthesize alkyl formate esters from aliphatic aldehydes. conicet.gov.ar A recombinant fungal BVMO from Aspergillus flavus (BVMOAFL838) has been shown to convert various aliphatic and branched-chain aldehydes into their corresponding formate esters with high regioselectivity. conicet.gov.arnih.gov This demonstrates an alternative enzymatic pathway for formate ester production, where the enzyme recognizes and oxygenates an aldehyde substrate.
The substrate range of esterases is a key factor in their ability to hydrolyze formate esters. Extensive profiling of microbial esterases against diverse ester libraries has been conducted to map these specificity patterns. acs.org Some esterases exhibit a preference for short-chain acyl esters, which would include formates. frontiersin.orgresearchgate.net For example, an esterase from Geobacillus sp. TF17 showed maximal activity toward p-nitrophenyl butyrate (B1204436) but also significant activity toward p-nitrophenyl acetate (B1210297), indicating a preference for short-chain substrates. citius.technology The hydrolysis of formate esters is a critical step in their metabolic processing, releasing the alcohol (e.g., cycloheptanol) and formic acid. gezondheidsraad.nl However, studies investigating formate ester hydrolysis by common A- and B-type esterases involved in pesticide detoxification have not identified significant interactions, suggesting that other, yet unidentified, carboxylesterases are responsible for their metabolism. researchgate.net
| Enzyme | Source/Type | Substrate(s) / Reaction | Selectivity/Specificity Finding | Reference |
|---|---|---|---|---|
| Novozym 435 | Immobilized Lipase B from Candida antarctica | Octyl formate & Phenethyl formate synthesis | Non-selective with high activity and broad substrate specificity for esters and alcohols. nih.govmdpi.com Achieved 47.83% conversion for phenethyl formate. mdpi.com | nih.govmdpi.commdpi.com |
| Lipozyme RM IM | Immobilized Lipase from Rhizomucor miehei | Octyl formate & Phenethyl formate synthesis | 1,3-position selective. nih.govmdpi.com Showed very low activity (0.28% conversion) for phenethyl formate synthesis. mdpi.com | nih.govmdpi.commdpi.com |
| Lipozyme TL IM | Immobilized Lipase from Thermomyces lanuginosus | Octyl formate & Phenethyl formate synthesis | 1,3-position selective. nih.govmdpi.com Showed very low activity (0.34% conversion) for phenethyl formate synthesis. mdpi.com | nih.govmdpi.commdpi.com |
| BVMOAFL838 | Recombinant Fungal Baeyer-Villiger Monooxygenase | Conversion of aliphatic aldehydes (e.g., octanal) to formate esters | High regioselectivity for producing formate esters from aldehydes. conicet.gov.arnih.gov | conicet.gov.arnih.gov |
| Geobacillus sp. TF17 Esterase | Bacterial Esterase | Hydrolysis of p-nitrophenyl esters | Prefers short-chain acyl esters; maximal activity for p-nitrophenyl butyrate, with 61.65% relative activity for p-nitrophenyl acetate. citius.technology | citius.technology |
Involvement in Metabolic Pathways and Bioreactions (General Formate Metabolism)
Once this compound is hydrolyzed into cycloheptanol (B1583049) and formate, the formate anion can enter central metabolic pathways. Formate is a crucial, non-tetrahydrofolate (THF)-linked intermediate in one-carbon metabolism. annualreviews.org It serves as a primary source of one-carbon units for the biosynthesis of essential molecules like purines and thymidylate. nih.govbiorxiv.org
The production of formate in mammalian cells occurs through several folate-dependent and independent pathways. annualreviews.org The principal source is the mitochondrial metabolism of serine, glycine (B1666218), and choline (B1196258) metabolites, which generates 10-formyl-THF. nih.gov This is then converted to formate and THF, and the formate can be transported to the cytoplasm to participate in cytosolic biosynthetic reactions. annualreviews.org Other sources of formate include the catabolism of tryptophan and histidine, and cytochrome P450-dependent demethylation reactions. annualreviews.orgnih.gov
In various microorganisms, formate is assimilated through specific metabolic routes. acs.org These natural pathways provide a carbon and energy source to support microbial growth. researchgate.net Key formate assimilation pathways include:
The Reductive Acetyl-CoA (Wood-Ljungdahl) Pathway: In this route, formate is activated by formate-tetrahydrofolate ligase (FTL) to form formyl-THF, which is subsequently reduced and combined with other C1 units to synthesize acetyl-CoA. acs.org
The Serine Cycle: This pathway also utilizes FTL to fix formate into the THF pool. The resulting one-carbon units are used to convert glycine into serine, which is then channeled into central metabolism. researchgate.net
The Reductive Glycine Pathway: A variant of the serine cycle, this pathway fixes both formate and carbon dioxide to produce acetate. acs.org
Formate can also be oxidized to carbon dioxide by the enzyme formate dehydrogenase (FDH), a reaction that is reversible. wikipedia.org In some organisms, formate is catabolized via a peroxidative reaction involving catalase, primarily in peroxisomes. annualreviews.org The concentration of formate in biological systems is tightly regulated, and it plays a significant role in energy metabolism by influencing the levels of adenine (B156593) nucleotides. biorxiv.org Therefore, the formate released from this compound hydrolysis would be integrated into this fundamental metabolic network.
Bio-Inspired Catalysis and Mimetic Systems for Formate Chemistry
The enzymatic conversion of carbon dioxide (CO₂) to formate by formate dehydrogenases (FDHs) has inspired the development of synthetic catalytic systems that mimic this process. mdpi.com These bio-inspired and biomimetic systems aim to replicate the efficiency and selectivity of natural enzymes for applications in CO₂ utilization and hydrogen storage. rsc.org The challenge lies in designing molecular complexes that can reproduce the full reactivity of FDH enzymes, which typically feature molybdenum (Mo) or tungsten (W) centers within a complex molybdopterin cofactor. chemrxiv.org
Research in this area focuses on creating catalysts from earth-abundant metals that can efficiently hydrogenate CO₂ to formate. acs.org Key developments include:
Manganese (Mn) Complexes: Inspired by the ortho-OH-substituted pyridine (B92270) motif found in some hydrogenases, Mn(I) complexes with ligands like 6,6′-dihydroxy-2,2′-bipyridine have been developed. acs.org These complexes act as efficient catalysts for the hydrogenation of CO₂ to formate, achieving high turnover numbers (TONs) under relatively mild conditions. acs.org
Molybdenum (Mo) and Tungsten (W) Complexes: Density functional theory (DFT) has been used to design Mo and W-based catalysts that mimic the active site of FDH. rsc.orgrsc.org These computationally designed complexes show potential for efficient CO₂ hydrogenation with low energy barriers. rsc.org The goal is to create synthetic mimics that reproduce the key structural and electronic features of the enzyme's active site to understand its mechanism and develop novel catalysts. mdpi.comchemrxiv.org
Formate Dehydrogenase Mimics: Scientists have synthesized numerous structural and functional model complexes inspired by Mo- and W-dependent FDHs. mdpi.com While many early models focused on oxygen atom transfer reactions, more recent work has targeted catalytic CO₂ reduction. mdpi.comunl.pt These bio-inspired approaches are crucial for developing new generations of catalysts with improved selectivity, efficiency, and stability for converting CO₂ into valuable products like formate. mdpi.com
These mimetic systems often function through mechanisms involving metal-hydride intermediates. researchgate.net For example, in some Mo-based systems, a reactive Mo(IV) hydride intermediate reacts with CO₂ to produce formate. researchgate.net The development of such catalysts is not only important for CO₂ utilization but also provides fundamental insights into the mechanisms of natural enzymes. mdpi.comchemrxiv.org
| Catalyst Type | Description | Application/Reaction | Key Finding | Reference |
|---|---|---|---|---|
| Manganese(I) Complex | Mn(I) with 6,6′-dihydroxy-2,2′-bipyridine ligand, inspired by hydrogenase active sites. | Hydrogenation of CO₂ to formate. | Achieved a Turnover Number (TON) of up to 6250. Functions at relatively low temperatures (50-80 °C). | acs.org |
| Mo/W Computational Models | DFT-designed Mo(III) and W(III) complexes (MoIII(tBu)(CO) and WIII(tBu)(CO)). | Bio-mimics for CO₂ hydrogenation and formic acid dehydrogenation. | Predicted to be highly efficient catalysts with low activation energy barriers for CO₂ hydrogenation. | rsc.orgrsc.org |
| FDH Mimics | Synthetic complexes designed to model the structure and function of Mo/W-dependent formate dehydrogenases. | Catalytic reduction of CO₂ to formate. | Bio-inspired approach is a promising strategy to develop novel, efficient, and stable catalysts with non-noble metals. | mdpi.com |
| Nucleotide Coenzyme Mimetic | A biomimetic ligand designed to occupy the NAD⁺ binding site of Formate Dehydrogenase (FDH). | Affinity purification of nucleotide-dependent enzymes. | Structure-based design can create ligands that mimic natural coenzyme interactions for applications like protein purification. | nih.gov |
Interactions with Biological Macromolecules (e.g., Proteins, Lipids)
The interaction of this compound and its hydrolysis products with biological macromolecules is dictated by their chemical properties. As an ester, this compound itself is relatively nonpolar and would likely interact with hydrophobic regions of proteins or partition into lipid membranes. The significance of such interactions depends on the specific biological context.
Modification of biological molecules with formate esters can significantly alter their interactions. For example, the formate esterification of glucose can change its molecular recognition by enzymes and receptors, affecting binding affinity and specificity. ontosight.ai These formate groups can interact with residues in a protein's active site, either enhancing or inhibiting its activity. ontosight.ai This principle suggests that if this compound were to acylate a biological macromolecule, it could similarly alter its function.
Upon hydrolysis, the resulting formate anion can interact with proteins. Formate salts are known to act as moderate salting-out agents, influencing protein-protein interactions and protein solubility, which is a key factor in protein crystallization. nih.gov The formate anion itself can bind to proteins, as seen in the active sites of enzymes like formate dehydrogenase. rsc.org
The interaction with lipids is largely governed by the lipophilicity of the molecule. The lipophilicity of formate esters can be estimated by their log P value (the logarithm of the partition coefficient between octanol (B41247) and water). For instance, the log P values for formic acid, phenethyl alcohol, and phenethyl formate are -0.54, 1.36, and 1.876, respectively, indicating the increasing hydrophobicity of the ester. mdpi.com The cycloheptyl group would render this compound significantly lipophilic, favoring its partitioning into lipid bilayers and other nonpolar environments. This partitioning is a general characteristic of esters and is a critical factor in their bioavailability and distribution within biological systems.
Future Research Directions and Perspectives on Cycloheptyl Formate
Exploration of Novel Synthetic Methodologies
While traditional esterification methods for producing cycloheptyl formate (B1220265) are established, future research will likely focus on the development of novel synthetic strategies that offer higher yields, milder reaction conditions, and greater atom economy. The direct esterification of cycloheptanol (B1583049) with formic acid remains a common approach. researchgate.netresearchgate.net However, challenges such as the formation of byproducts and the need for harsh catalysts drive the search for alternatives. researchgate.net
Future explorations may include:
Enzymatic Synthesis: The use of lipases and other enzymes as biocatalysts for esterification is a growing area of interest. mdpi.commdpi.com Enzymatic methods offer high selectivity and operate under mild conditions, reducing energy consumption and environmental impact. mdpi.commdpi.com Research into identifying robust enzymes that can efficiently catalyze the formation of cycloheptyl formate could lead to greener manufacturing processes. mdpi.com
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. Applying flow chemistry to the synthesis of this compound could enable more efficient and scalable production.
Mechanochemistry: This solvent-free approach to chemical synthesis relies on mechanical force to induce reactions. Exploring mechanochemical methods for the esterification of cycloheptanol could significantly reduce solvent waste and energy usage.
Innovative Starting Materials: Investigating alternative feedstocks for the production of both cycloheptanol and formic acid, potentially from renewable biomass sources, will be crucial for enhancing the sustainability of this compound synthesis.
Development of Highly Selective and Sustainable Catalytic Systems
Catalysis is central to the efficient synthesis of this compound. Future research will focus on developing catalysts that are not only highly active and selective but also sustainable and reusable.
Key research directions include:
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and sulfonic acid-functionalized materials, offer advantages in terms of easy separation and reusability. nih.govcjcatal.com Research into designing novel heterogeneous catalysts with optimized pore structures and active site distributions could enhance their performance in this compound synthesis. nih.govcjcatal.com For instance, a peanut shell-derived carbon solid acid catalyst has shown promise in the esterification of cyclohexene (B86901) with formic acid, suggesting potential for similar applications. cjcatal.com
Homogeneous Catalysis: While facing separation challenges, homogeneous catalysts often exhibit higher activity and selectivity. acs.org The development of advanced homogeneous catalysts, such as pincer complexes, for reactions like the dehydrogenation of methanol (B129727) to produce formate, showcases the potential for innovative catalytic cycles. mdpi.comresearchgate.net
Nanocatalysts: Nanoparticle-based catalysts, such as gold nanoparticles supported on metal oxides, have demonstrated efficacy in the oxidative coupling of alcohols and formaldehyde (B43269) to form formate esters. nih.gov Further investigation into the application of nanocatalysts for this compound synthesis could unlock new, highly efficient reaction pathways.
Advanced Spectroscopic and Imaging Techniques for In Situ Studies
Understanding the reaction mechanisms and kinetics of this compound synthesis is crucial for process optimization. Advanced spectroscopic and imaging techniques that allow for real-time, in situ monitoring of chemical reactions will be invaluable.
Future applications of these techniques include:
In Situ Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products during the esterification process. rsc.orgresearchgate.netacs.org This allows for precise monitoring of reaction progress and the identification of reaction endpoints, leading to optimized reaction conditions and improved yields. rsc.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advancements in flow-NMR and process NMR are enabling its use for real-time reaction monitoring. This can provide detailed structural information about the species present in the reaction mixture.
Mass Spectrometry: Techniques like reaction monitoring mass spectrometry can provide highly sensitive and selective detection of reaction components, aiding in the elucidation of complex reaction networks.
Advanced Imaging: Spatially resolved techniques, such as chemical imaging using Raman or IR microscopy, can provide insights into the distribution of reactants and products within a catalyst bed or a multiphase reaction system, which is particularly relevant for heterogeneous catalysis.
| Spectroscopic Technique | Information Gained | Application in this compound Research |
|---|---|---|
| In Situ FT-IR Spectroscopy | Real-time concentration of functional groups (e.g., C=O, O-H). researchgate.net | Monitoring the progress of esterification by observing the decrease in the alcohol O-H band and the increase in the ester C=O band. researchgate.net |
| In Situ Raman Spectroscopy | Real-time monitoring of vibrational modes, suitable for aqueous and non-polar systems. rsc.orgacs.org | Quantifying the conversion of cycloheptanol and formic acid to this compound. acs.org |
| Process NMR Spectroscopy | Detailed structural information and quantification of reactants and products. solubilityofthings.com | Elucidating reaction mechanisms and identifying byproducts in real-time. |
Integration of Computational and Experimental Approaches for Deeper Understanding
The synergy between computational modeling and experimental studies offers a powerful approach to understanding the properties and reactivity of this compound at a molecular level.
Future research will likely involve:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structure of this compound, as well as to model reaction pathways and transition states for its synthesis. malariaworld.orgresearchgate.net This can provide insights into reaction mechanisms and help in the rational design of new catalysts. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the cycloheptyl ring and its influence on the physical and chemical properties of the molecule. It can also be used to model the interaction of this compound with solvents and other molecules.
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods can be employed to model enzymatic reactions, where the active site of the enzyme is treated with a high level of quantum mechanical theory, and the surrounding protein is treated with a more computationally efficient molecular mechanics force field. This can aid in understanding the mechanism of enzymatic synthesis of this compound.
Spectroscopic Prediction: Computational methods can be used to predict spectroscopic data (e.g., NMR, IR spectra) for this compound and its reaction intermediates. malariaworld.org Comparing these predicted spectra with experimental data can aid in the identification and characterization of these species. malariaworld.org
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Science
The future of this compound research also lies in its potential applications at the intersection of various scientific disciplines.
Potential areas of interdisciplinary research include:
Materials Science: The properties of formate esters suggest their potential use as green solvents or plasticizers. Research into the incorporation of this compound into polymer formulations or as a medium for materials synthesis could lead to new, sustainable materials. Formate esters are also being investigated as components in mixed fuels. scientific.net
Environmental Science: The environmental fate and impact of this compound are important considerations. Studies on its biodegradability, potential for bioaccumulation, and atmospheric chemistry will be crucial for assessing its environmental footprint. oup.com Understanding the hydrolysis of formate esters under various environmental conditions is a key aspect of this research. oup.com
Biochemistry and Pharmacology: While not a primary focus, the structural motifs present in this compound could serve as building blocks in the synthesis of more complex, biologically active molecules. chemscene.com The cycloheptyl group, for instance, is explored in the design of various bioactive compounds. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
